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Abstract

Capuride ((2-ethyl-3-methylvaleryl)urea), a sedative and hypnotic agent, presents a chemical
structure with potential for further investigation in the field of central nervous system (CNS)
drug development. This technical guide provides a comprehensive overview of the chemical
structure, physicochemical properties, and known pharmacological activities of Capuride.
While specific data on its mechanism of action and interaction with signaling pathways remain
limited in publicly available literature, this document consolidates the existing knowledge to
serve as a foundational resource for researchers. The guide also outlines general experimental
protocols relevant to the synthesis and analysis of similar compounds, aiming to facilitate future
research into this molecule.

Chemical Structure and Identification

Capuride is a derivative of urea, characterized by an N-acyl substitution. Its core chemical
identity is defined by the following identifiers:

e I[UPAC Name: N-carbamoyl-2-ethyl-3-methylpentanamide[1]
e Chemical Formula: CoH1sN202[1]

e CAS Number: 5579-13-5[1]
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e Molecular Weight: 186.25 g/mol [1]
e SMILES: CCC(C)C(CC)C(=O)NC(=O)NI1]

The structure of Capuride features a chiral center, and its activity may be stereospecific.
However, detailed studies on the differential activity of its enantiomers are not extensively
reported.

Table 1. Chemical Identifiers for Capuride

Identifier Value Reference

N-carbamoyl-2-ethyl-3-

IUPAC Name .
methylpentanamide

Chemical Formula CoH18N20:2

CAS Number 5579-13-5

Molecular Weight 186.25 g/mol

| SMILES | CCC(C)C(CC)C(=0)NC(=O)N | |

Physicochemical Properties

The physicochemical properties of a compound are critical for its formulation, delivery, and
pharmacokinetic profile. The available data for Capuride is summarized below.

Table 2: Physicochemical Properties of Capuride

Property Value Reference
Physical State Solid powder

Melting Point 172 °C

Solubility Data not available

| pKa | Data not available | |
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Note: Experimental data on the solubility of Capuride in various solvents and its pKa value are
not readily available in the reviewed literature. These are critical parameters that would require
experimental determination.

Pharmacological Profile

Capuride is classified as a sedative and hypnotic agent, indicating its depressant effects on the
central nervous system. Limited non-clinical studies have also suggested its potential as an
anticonvulsant.

In Vivo Pharmacological Data

The following table summarizes the available in vivo pharmacological data for Capuride,
primarily from studies in rodent models.

Table 3: In Vivo Pharmacological Data for Capuride

Route of
Test Species Administrat Parameter Value Reference
ion
Maximal
Electroshoc
. Rat Oral (p.o.) EDso 54 mglkg
k Seizure
(MES)
Subcutaneou
s Metrazol
Rat Oral (p.o.) EDso 77 mg/kg
(scMet)
Seizure
6 Hz ]
Intraperitonea
Psychomotor Mouse (p) EDso 49-71 mg/kg
i.p.
Seizure P

| Neurotoxicity | Rat | Oral (p.o.) | EDso | 232 mg/kg | |
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EDso (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the
population.

Mechanism of Action

The precise molecular mechanism of action for Capuride has not been definitively elucidated
in the available literature. However, as a sedative-hypnotic, it is hypothesized to act on the
central nervous system. Many drugs in this class exert their effects by modulating the activity of
the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in
the brain. Specifically, they often act as positive allosteric modulators of the GABA-A receptor,
enhancing the influx of chloride ions and leading to hyperpolarization of the neuronal
membrane and a decrease in neuronal excitability.

Further research, including in vitro binding assays and electrophysiological studies, is
necessary to confirm if Capuride directly interacts with the GABA-A receptor and to determine
its binding affinity (Ki) and functional potency (ICso) for specific receptor subtypes.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Capuride are not extensively
published. However, general methodologies for the synthesis of N-acylureas and analytical
techniques for similar small molecules can be adapted.

General Synthesis of N-acylureas

A common method for the synthesis of N-acylureas involves the reaction of an acyl isocyanate
with an amine or the reaction of an acid chloride with urea. A plausible synthetic route for
Capuride could involve the reaction of 2-ethyl-3-methylvaleryl chloride with urea.

Hypothetical Synthetic Workflow:
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Reactants

2-ethyl-3-methylvaleric acid

Reactign Steps Intermediate

Thionyl Chloride (SOCI2) P Acid Chloride Formation P 2-ethyl-3-methylvaleryl chloride

Product

Urea P> N-acylation Capuride

Click to download full resolution via product page
Caption: Hypothetical synthesis of Capuride.
Protocol:

» Acid Chloride Formation: 2-ethyl-3-methylvaleric acid would be reacted with an excess of
thionyl chloride, typically in an inert solvent and under reflux, to form 2-ethyl-3-methylvaleryl
chloride. The excess thionyl chloride and solvent would then be removed under reduced
pressure.

e N-acylation: The resulting 2-ethyl-3-methylvaleryl chloride would be reacted with urea in a
suitable solvent, often in the presence of a base to neutralize the HCI byproduct, to yield
Capuride.

 Purification: The crude product would then be purified using standard techniques such as
recrystallization or column chromatography.

Analytical Methods
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The characterization and quantification of Capuride would typically involve a combination of
the following analytical techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and *3C): To confirm the chemical
structure and purity of the synthesized compound.

e Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern,
further confirming the structure.

e High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound
and for quantitative analysis in various matrices.

o Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional
groups present in the molecule.

Signaling Pathways

There is no specific information in the reviewed literature detailing the signaling pathways
modulated by Capuride. Given its classification as a CNS depressant, it is plausible that it
impacts neuronal signaling pathways associated with sedation and anticonvulsant activity.

Hypothesized Signaling Pathway Involvement:

As a CNS depressant, Capuride is likely to enhance inhibitory neurotransmission. The primary
inhibitory neurotransmitter in the brain is GABA, which exerts its effects through GABA-A and
GABA-B receptors. The rapid onset of action typical for sedatives suggests a likely interaction
with ionotropic GABA-A receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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